N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine
Description
N-[(1-Benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine is a synthetic indole derivative characterized by a benzyl group at the indole N1-position, a nitro group at C5, a phenyl group at C3, and an N-ethyl-N-ethylaminomethyl moiety at C2.
Properties
IUPAC Name |
N-[(1-benzyl-5-nitro-3-phenylindol-2-yl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-3-27(4-2)19-25-26(21-13-9-6-10-14-21)23-17-22(29(30)31)15-16-24(23)28(25)18-20-11-7-5-8-12-20/h5-17H,3-4,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKLUSKFHPQVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362025 | |
| Record name | N-[(1-Benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5917-89-5 | |
| Record name | N-[(1-Benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Benzylation: The benzyl group can be added through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethylamine Side Chain: The final step involves the alkylation of the indole nitrogen with an ethylamine derivative, typically using an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Reduction: The compound can be oxidized at the benzyl position to form a benzaldehyde derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethylamine side chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Oxidation of Benzyl Group: Formation of a benzaldehyde derivative.
Substitution of Ethylamine Side Chain: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery.
Material Science: The unique electronic properties of the indole core make this compound useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole core can interact with aromatic residues in proteins, affecting their function. The benzyl and ethylamine groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Variations on the Indole Ring
- N-((4-Bromo-1-methyl-1H-indol-3-yl)methyl)-N-ethylethanamine (2c) This analog features a bromo substituent at C4 and a methyl group at N1. The bromine atom introduces steric bulk and alters electronic properties compared to the nitro group in the target compound.
2-(5-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine
The methoxy group at C5 is electron-donating, contrasting with the electron-withdrawing nitro group. This difference impacts electronic density on the indole ring, which may influence interactions with biological targets. For example, methoxy derivatives often exhibit improved solubility but reduced reactivity in electrophilic substitution reactions compared to nitro-substituted analogs .- N-((5-(Benzyloxy)-1H-indol-3-yl)methyl)-N-ethylethanamine The benzyloxy group at C5 introduces steric hindrance and lipophilicity.
Modifications to the Amine Side Chain
- N-Benzyltryptamine This compound lacks the N-ethyl-N-ethylaminomethyl group and instead features a benzyl-substituted ethylamine chain. The absence of the indole C2 substituent and nitro group reduces its structural complexity and likely alters its pharmacokinetic profile, such as blood-brain barrier permeability .
- 2-(3-Ethyl-5-Methyl-1H-Indol-2-yl)-N,N-Dimethylethanamine Hydrochloride The ethyl and methyl substituents on the indole ring and the dimethylamine side chain highlight how alkyl groups influence lipophilicity.
Cytotoxicity and IC50 Values
- The nitro group’s electron-withdrawing nature could stabilize reactive intermediates or facilitate interactions with cellular reductases, increasing potency .
- The target compound’s nitro group may offer a broader spectrum of activity due to its stronger electrophilicity .
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy
- The nitro group in the target compound would exhibit symmetric and asymmetric stretching vibrations near 1520 cm⁻¹ and 1350 cm⁻¹ , absent in methoxy- or alkyl-substituted analogs .
- Methoxy-containing compounds (e.g., 2-(5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine ) show C-O stretching at 1250–1050 cm⁻¹ , while brominated analogs lack distinctive peaks in this region .
Mass Spectrometry
- The molecular ion peak for the target compound (exact mass dependent on isotopic composition) would differ from analogs like 4c (ES-MS: m/z 172 [M–NCH2CH3]+) due to the nitro group’s mass contribution (+46 atomic mass units) .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity and Solubility The nitro and phenyl groups in the target compound likely increase lipophilicity (logP >3), reducing aqueous solubility compared to 6-((diethylamino)methyl)pyridin-2-ol (logP ~1.5), which has a polar pyridinol group .
Biological Activity
N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer activity. A study conducted by Zhang et al. (2020) demonstrated that derivatives of indole can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins. The specific effects of this compound on cancer cell lines remain to be fully elucidated, but preliminary data suggest potential efficacy against certain types of tumors.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 12.8 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A recent study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 1: Anticancer Activity in vitro
A laboratory study assessed the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability after treatment with the compound over a 48-hour period.
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
Research Findings
Recent literature reviews have emphasized the importance of exploring indole derivatives for their therapeutic potential. The unique substituents present in this compound may enhance its biological activity compared to other indole derivatives.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structure and purity of this compound during synthesis?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions on the indole core and the ethylamine sidechain. For example, H NMR can resolve aromatic protons and methylene groups near the nitrogen .
- Infrared Spectroscopy (IR): Identify functional groups like nitro (-NO) and amine (-NH-) vibrations. The nitro group typically shows strong absorption near 1520–1350 cm .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns to validate the indole backbone and substituents .
Q. What synthetic strategies are commonly used to prepare this compound?
- Methodological Answer:
- Indole Core Formation: Start with Fischer indole synthesis or palladium-catalyzed cyclization to build the substituted indole ring.
- Nitro Group Introduction: Electrophilic aromatic substitution (e.g., nitration) at position 5 of the indole, requiring careful control of reaction conditions to avoid over-nitration .
- Sidechain Alkylation: React the indole-2-methyl group with N-ethylethanamine via nucleophilic substitution or reductive amination. Use anhydrous conditions and catalysts like NaBH or Pd/C for efficiency .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing degradation of the nitro group?
- Methodological Answer:
- Temperature Control: Maintain temperatures below 80°C during nitration to prevent decomposition of the nitro group .
- Protecting Groups: Temporarily protect reactive sites (e.g., benzyl or phenyl groups) using tert-butoxycarbonyl (Boc) before nitration .
- Catalytic Systems: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nitro group stability in biphasic reactions .
Q. How can contradictory results in biological activity assays (e.g., receptor binding vs. cytotoxicity) be resolved?
- Methodological Answer:
- Purity Validation: Re-analyze compound purity via HPLC (>95%) to rule out impurities causing off-target effects .
- Dose-Response Studies: Perform EC/IC curves across multiple concentrations to identify biphasic effects .
- Orthogonal Assays: Compare results from fluorescence-based binding assays with functional assays (e.g., cAMP inhibition) to confirm target engagement .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to serotonin receptors or kinases, leveraging the indole scaffold’s π-π stacking potential .
- Molecular Dynamics (MD): Simulate stability of ligand-receptor complexes over 100 ns to assess binding modes and hydration effects .
- QSAR Modeling: Train models on analogs with known activities to predict modifications for enhanced selectivity .
Q. How can researchers address challenges in characterizing the compound’s stability under physiological conditions?
- Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–9) at 37°C for 72 hours, monitoring degradation via LC-MS .
- Metabolite Identification: Use hepatocyte microsomes to identify cytochrome P450-mediated oxidation of the ethylamine sidechain .
Contradictory Data Analysis
Q. Why might NMR data conflict with X-ray crystallography results for this compound?
- Methodological Answer:
- Dynamic Effects: NMR captures solution-state conformations, while X-ray shows static crystal packing. For example, the ethylamine sidechain may adopt multiple rotamers in solution .
- Crystallization Artifacts: Use solvent annealing or co-crystallization with stabilizing agents (e.g., cyclodextrins) to resolve discrepancies .
Notes
- All methodologies are derived from peer-reviewed techniques applied to analogous indole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
